3-Methyladenine - 5142-23-4

3-Methyladenine

Catalog Number: EVT-256725
CAS Number: 5142-23-4
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyladenine (3-meA) is a modified purine base occurring naturally as a product of DNA alkylation. [, , ] It is classified as a DNA adduct, specifically an alkylated base. [, ] 3-Methyladenine is primarily recognized for its role in scientific research as a cytotoxic lesion, interfering with DNA replication and transcription. [, , , ] Its presence necessitates repair by specific DNA repair pathways, making it a crucial subject in DNA damage and repair studies. [, , , ]

Source and Classification

3-Methyladenine is synthesized from adenine, a naturally occurring purine base found in DNA and RNA. It is classified as a small molecule inhibitor and is particularly noted for its selectivity towards the class III phosphoinositide 3-kinase, which is crucial for the initiation of autophagy. This compound's unique properties make it a valuable tool in autophagy research and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methyladenine typically involves the alkylation of adenine or its derivatives. Various methods have been explored to improve the solubility and efficacy of 3-Methyladenine, particularly through the development of derivatives. A study synthesized a library of 29 derivatives by modifying the C6 and N3 positions of 3-Methyladenine, resulting in compounds with enhanced solubility and inhibitory effectiveness against autophagy . The modifications included introducing polar functionalities to increase bioaffinity and solubility.

Synthetic Pathway Example

A common synthetic route involves:

  1. Starting Material: Adenine.
  2. Reagents: Methylating agents (e.g., methyl iodide).
  3. Reaction Conditions: Typically conducted in a polar solvent under basic conditions to facilitate nucleophilic substitution at the nitrogen atom.
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Methyladenine is C₆H₈N₄O, with a molecular weight of approximately 168.16 g/mol. Its structure consists of a purine ring with a methyl group attached to the nitrogen atom at position 3.

  • Structural Formula:
C6H8N4O\text{C}_6\text{H}_8\text{N}_4\text{O}
  • Key Features:
    • The presence of an amino group which can participate in hydrogen bonding.
    • The methyl group enhances lipophilicity compared to adenine.
Chemical Reactions Analysis

Reactions and Technical Details

3-Methyladenine participates in various chemical reactions primarily through its nucleophilic sites. It can undergo:

  • Methylation: Further modification can be achieved through additional alkylation reactions.
  • Hydrolysis: In aqueous environments, it can hydrolyze to release methylated adenine derivatives.

These reactions are essential for creating derivatives that may exhibit improved pharmacological properties.

Mechanism of Action

Process and Data

The primary mechanism of action for 3-Methyladenine involves the inhibition of autophagy by blocking class III phosphoinositide 3-kinase activity. This inhibition leads to decreased formation of autophagosomes, thereby impairing the autophagic degradation pathway. Key findings include:

  • Inhibition of Autophagy: Studies have shown that treatment with 3-Methyladenine results in reduced levels of autophagic markers such as LC3-II and increased levels of p62, indicating impaired autophagic flux .
  • Inflammatory Response Modulation: Beyond its role in autophagy, 3-Methyladenine has been implicated in modulating inflammatory responses by influencing pathways such as NF-κB activation .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound exhibits basic properties due to the presence of amino groups.
Applications

Scientific Uses

3-Methyladenine is widely used in research settings for various applications:

  • Autophagy Research: As one of the most common inhibitors used to study the role of autophagy in cellular processes and disease mechanisms.
  • Cancer Studies: Investigating its effects on cancer cell migration and invasion, particularly through epithelial-mesenchymal transition pathways .
  • Neurodegenerative Disease Models: Exploring its potential therapeutic effects by modulating autophagic processes involved in neurodegeneration.
Mechanistic Insights into Autophagy Modulation by 3-Methyladenine

Dual Role in Class I and III PI3K Inhibition Dynamics

3-Methyladenine (3-MA) exerts its primary autophagy-modulatory effects through differential inhibition of phosphoinositide 3-kinase (PI3K) isoforms. As a purine derivative, it selectively targets Class III PI3K (VPS34), which is essential for autophagosome nucleation by generating phosphatidylinositol 3-phosphate (PI3P) [4] [9]. This inhibition prevents recruitment of autophagy-related (ATG) proteins to the phagophore assembly site. Concurrently, 3-MA demonstrates significant but transient inhibition of Class I PI3K, a key regulator of mTOR-dependent anabolic processes [5] [8]. The compound’s dual specificity creates a temporal paradox: while acute treatment (≤4 hours) suppresses autophagy initiation via VPS34 blockade, prolonged exposure (>6 hours) predominantly inhibits Class I PI3K, indirectly promoting autophagy through mTOR suppression [5] [8]. This mechanistic duality necessitates precise temporal characterization in experimental designs.

Table 1: Kinase Inhibition Profile of 3-Methyladenine

PI3K ClassMolecular TargetAutophagic Phase AffectedInhibition DurationFunctional Consequence
Class IIIVPS34NucleationTransient (1-4 hours)Blocks autophagosome formation
Class IPI3Kα/PI3KβmTOR signaling inputSustained (>6 hours)Indirect mTOR suppression

Temporal Effects on Autophagosome Formation and Lysosomal Fusion

The temporal dynamics of 3-MA administration critically determine its net effect on autophagic flux. Acute exposure (≤4 hours) reduces LC3-I to LC3-II conversion and decreases ATG5-ATG12 conjugation, directly impairing phagophore elongation and autophagosome biogenesis [4] [9]. This phase corresponds with diminished Beclin-1 interaction with VPS34, observed through co-immunoprecipitation assays [4]. However, prolonged treatment (6-9 hours) unexpectedly increases autophagic markers (LC3-II accumulation, p62 degradation) due to sustained Class I PI3K/mTOR inhibition overriding the transient VPS34 blockade [5]. Furthermore, 3-MA indirectly impacts lysosomal fusion by reducing expression of lysosome-associated membrane protein 1 (LAMP1) and Rab7 GTPase, critical mediators of autophagosome-lysosome docking [7]. In lipopolysaccharide-induced acute lung injury models, 3-MA decreased Rab7 and LAMP1 protein levels by >50%, impairing cargo degradation independent of autophagosome formation [7].

Interaction with mTOR Signaling Pathways

3-MA indirectly modulates mTOR signaling through its Class I PI3K inhibitory activity. By reducing phosphatidylinositol (3,4,5)-trisphosphate (PIP3) synthesis, 3-MA attenuates AKT activation, subsequently inhibiting mTORC1-mediated phosphorylation of ULK1 at Ser757 [8] [10]. This phospho-inhibition releases ULK1 to form the autophagy initiation complex with FIP200 and ATG13. Crucially, 3-MA’s mTOR modulation exhibits crosstalk with AMPK pathways; in colon cancer models, oridonin-induced ROS activated AMPK-mTOR-ULK1 signaling, but co-treatment with 3-MA paradoxically enhanced mTOR inhibition through upstream PI3K suppression [10]. This positions 3-MA as a dual-phase modulator: early autophagy suppression via VPS34, followed by late-phase autophagy promotion through mTOR-AKT-ULK1 axis dysregulation. The compound’s net effect therefore depends on basal mTOR activity and cellular metabolic status.

Impact on NF-κB Transcriptional Activity and Inflammatory Cytokine Regulation

Beyond autophagy, 3-MA significantly modulates inflammatory pathways via nuclear factor-kappa B (NF-κB) regulation. In hepatic stellate cells (LX-2), 3-MA treatment (10 mM) reduced nuclear translocation of NF-κB p65 subunits by >60% and decreased IκBα degradation, demonstrated through nucleo-cytoplasmic fractionation assays [3]. This suppression occurred concomitantly with reduced transcription of autophagy genes (BECN1, MAP1LC3B) directly regulated by NF-κB binding sites in their promoters [3]. In angiotensin II-induced hypertensive models, 3-MA administration downregulated TNF-α and IL-6 production by 45-70% in mesenteric arteries, correlating with improved endothelial function and reduced vascular inflammation [1]. Similarly, in acute lung injury, 3-MA reduced bronchoalveolar TNF-α and IL-6 levels by 40-55% and suppressed TLR4/NF-κB mRNA expression, demonstrating broad anti-inflammatory actions independent of its autophagy effects [7]. The compound thus disrupts a positive feedback loop where NF-κB drives autophagy gene expression, while autophagy sustains NF-κB activation through inflammasome modulation.

Table 2: 3-MA-Mediated Cytokine Modulation in Disease Models

Experimental ModelCytokine/TranscriptReduction by 3-MAMechanistic Link
Angiotensin II-induced hypertensionTNF-α, IL-645-70%Vascular inflammation suppression
LPS-induced acute lung injuryTNF-α, IL-6 in BALF40-55%TLR4/NF-κB mRNA downregulation
CCl4-induced liver fibrosisTGF-β1 in serum>60%HSC activation blockade

Properties

CAS Number

5142-23-4

Product Name

3-Methyladenine

IUPAC Name

3-methyl-7H-purin-6-imine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N

SMILES

CN1C=NC(=N)C2=C1N=CN2

Solubility

Soluble in DMSO

Synonyms

3-Methyladenine, NSC 66389; NSC-66389; NSC66389.

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2

Isomeric SMILES

CN1C=NC(=C2C1=NC=N2)N

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